3-Mercaptophenylboronic acid

Overview

Description

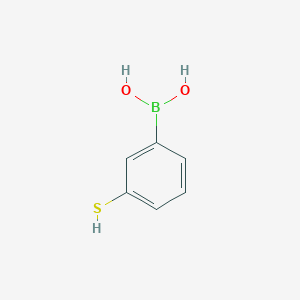

3-Mercaptophenylboronic acid is an organoboron compound with the molecular formula C₆H₇BO₂S. It is characterized by the presence of a boronic acid group and a thiol group attached to a benzene ring. This compound is known for its unique chemical properties and its utility in various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary target of 3-Mercaptophenylboronic acid is bacteria. The compound is used as a capturer and label for bacteria detection . The role of this compound is to bind to the bacteria, enabling their detection through surface-enhanced Raman spectroscopy (SERS) .

Mode of Action

This compound interacts with its bacterial targets by forming a strong coating on the bacterial cells . This interaction is so robust that bacteria continue to produce this compound SERS signals even after five thorough rinse water applications .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial detection. The compound’s interaction with bacteria leads to the production of SERS signals, which are used to study bacteria populations .

Pharmacokinetics

Its strong interaction with bacteria suggests that it may have high bioavailability in bacterial detection applications .

Result of Action

The molecular and cellular effects of this compound’s action include the production of SERS signals from bacteria. These signals can be detected regardless of the viability of the bacteria, meaning that nonculturable cells can also be detected .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, nanoparticle administrations were found to be optimal when bacteria cells were suspended in a liquid or applied to substrates which already possessed nanostructures . Conversely, lower SERS signals were observed when dried bacteria cells were present on a substrate prior to nanoparticle administrations .

Biochemical Analysis

Biochemical Properties

3-Mercaptophenylboronic acid has been used as a modifier to study effects on amperometric biosensors for hydrogen peroxide . It interacts with enzymes, proteins, and other biomolecules in a way that can influence biochemical reactions .

Cellular Effects

In cellular studies, this compound has been applied as a capturer and label for bacteria detection using surface-enhanced Raman spectroscopy (SERS) . It has been reported that the this compound coating on bacterial cells is very robust .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been used in combination with the DNA hydrogel-captured glucose oxidase (GOx) amplification method to realize an accurate and sensitive assay for microRNA .

Temporal Effects in Laboratory Settings

It has been reported that bacterial cells coated with this compound can produce a SERS signal after five thorough water washes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Mercaptophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromophenylboronic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or water.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group. Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, base (e.g., potassium carbonate), and suitable solvents (e.g., toluene, ethanol).

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Various aryl-substituted products.

Scientific Research Applications

3-Mercaptophenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: The compound is employed in the development of biosensors for detecting glucose and other biomolecules, leveraging its ability to bind to diols.

Medicine: Research has explored its potential in drug delivery systems and as a component in therapeutic agents targeting specific biological pathways.

Industry: It is used in the production of advanced materials, such as functionalized nanoparticles for various applications, including catalysis and environmental sensing.

Comparison with Similar Compounds

- 4-Mercaptophenylboronic acid

- 3-Aminophenylboronic acid

- 4-Carboxyphenylboronic acid

Comparison: 3-Mercaptophenylboronic acid is unique due to the presence of both a thiol group and a boronic acid group, which confer distinct reactivity and binding properties. Compared to 4-Mercaptophenylboronic acid, it has a different positional isomerism, affecting its chemical behavior and applications. 3-Aminophenylboronic acid and 4-Carboxyphenylboronic acid, while similar in having a boronic acid group, differ in their functional groups, leading to varied reactivity and uses in synthesis and sensing applications.

Biological Activity

3-Mercaptophenylboronic acid (3-MPBA), a compound with the molecular formula CHBOS, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of 3-MPBA, focusing on its role in biosensing, antibacterial applications, and interactions with biomolecules.

- Molecular Weight : 153.99 g/mol

- Physical State : Solid (white to light yellow powder)

- Melting Point : 201 °C

- Purity : Typically between 97.0% to 114.0% .

1. Biosensing

3-MPBA has been employed in biosensing applications, particularly in the detection of hydrogen peroxide (HO) and glucose. The compound can modify gold nanoparticles (AuNPs), enhancing their ability to detect these biomolecules through colorimetric and electrochemical methods.

- Mechanism : The interaction of 3-MPBA with HO results in the formation of products that alter the surface charge of AuNPs, leading to aggregation or disaggregation depending on the concentration of HO. This change can be monitored spectrophotometrically, providing a sensitive detection method for glucose using glucose oxidase (GOx) .

| Parameter | Description |

|---|---|

| Detection Method | Colorimetric assay |

| Sensitivity | High for glucose detection |

| Limit of Detection | Varies based on conditions |

2. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 3-MPBA, particularly against multidrug-resistant (MDR) bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.

- Study Findings : In vitro tests demonstrated that 3-MPBA-functionalized AuNPs exhibited significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The effectiveness was attributed to the enhanced permeability of bacterial membranes due to the nanoparticle interactions .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | X µg/mL |

| S. aureus | Y µg/mL |

Case Study 1: Rapid Detection of Pathogenic Bacteria

A study developed a rapid detection method utilizing 3-MPBA as a capturing agent for pathogenic bacteria in food samples. The method combined magnetic enrichment with fluorescence labeling, achieving a capture efficiency of up to 95.4% for E. coli.

- Outcome : This approach outperformed traditional methods in terms of speed and sensitivity, demonstrating the potential for real-time monitoring in food safety applications .

Case Study 2: Surface-Enhanced Raman Spectroscopy (SERS)

The SERS assay using 3-MPBA showed promising results for detecting bacteria in environmental samples. The assay was able to quantify bacterial concentrations more effectively than conventional aerobic plate count methods.

Properties

IUPAC Name |

(3-sulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCKMTLUSKYKIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378776 | |

| Record name | 3-Mercaptophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352526-01-3 | |

| Record name | (3-Mercaptophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352526-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercaptophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Mercaptophenylboronic acid (3-MPBA) primarily interacts with its targets through the boronic acid moiety. This group exhibits a high affinity for cis-diols, such as those found in sugars like fructose and glucose. [, ] This interaction forms a reversible boronate ester bond. [, ] This binding event has been exploited for various applications, including:

- Glucose sensing: 3-MPBA immobilized on gold nanoparticles serves as a recognition element for glucose. [, ] The binding of glucose to 3-MPBA can be detected using Surface-Enhanced Raman Spectroscopy (SERS) due to changes in the Raman signal. [, ]

- Bacteria detection: 3-MPBA can directly bind to bacterial cell walls through interactions with cell wall components. [, ] This allows for the capture and detection of bacteria using SERS, either through direct analysis or by further functionalization with nanoparticles. [, ]

A:

- Spectroscopic data: While specific spectroscopic details are not extensively provided in the papers, several key points emerge:

- UV-Vis Spectroscopy: Small gold nanoparticles (< ~2 nm) protected by 3-MPBA lack the characteristic plasmon excitation. [] Their UV-Vis spectra exhibit structured absorption bands arising from molecule-like electronic transitions. []

- Surface-Enhanced Raman Spectroscopy (SERS): 3-MPBA displays a characteristic Raman peak at 996 cm-1. [, ] Upon reaction with hydrogen peroxide, 3-MPBA is converted to 3-hydroxythiophenol, characterized by a new Raman peak at 883 cm-1. [, ] This shift forms the basis for ratiometric SERS sensing.

A:

- Solvent Compatibility: 3-MPBA is reported to be compatible with various solvents, including methanol, water, and buffers. [, ]

- pH Sensitivity: The interaction of 3-MPBA with its targets, particularly sugars, can be pH-dependent. [, ] For example, the oxidation of 3-MPBA by hydrogen peroxide is favored in alkaline environments. [] This pH sensitivity needs to be carefully considered when designing sensors and assays.

- Surface Functionalization: 3-MPBA readily forms self-assembled monolayers (SAMs) on gold surfaces due to the strong gold-sulfur bond. [, ] This property is extensively utilized for immobilizing 3-MPBA on gold nanoparticles and surfaces for various sensing applications.

ANone: While 3-MPBA itself is not primarily used as a catalyst, its ability to bind to specific molecules, particularly cis-diols, makes it a valuable component in catalytic systems. For instance:

- Enzyme-Based Biosensors: 3-MPBA modified gold nanoparticles, in conjunction with glucose oxidase (GOx), create a sensitive system for glucose detection. [] The GOx catalyzes the oxidation of glucose to produce hydrogen peroxide, which subsequently reacts with 3-MPBA, enabling quantitative glucose measurement via SERS. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.